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6-Oxa-1-azaspiro[3.4]octan-2-one

Cat. No.: B2682887
CAS No.: 1341785-91-8
M. Wt: 127.143
InChI Key: CDUVRCRIPLVQRR-ZCFIWIBFSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Chemical Research

Spirocyclic scaffolds are a class of molecules characterized by their intricate three-dimensional structures, which offer distinct advantages in fields such as drug discovery. ed.ac.uk The rigid nature of the spirocyclic framework can lead to improved protein-binding interactions when compared to more planar molecules. ed.ac.uk This enhanced three-dimensionality can also contribute to more favorable physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of effective therapeutic agents. researchgate.net The introduction of a spirocyclic moiety into a molecule can significantly alter its shape and electronic properties, providing a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profile of a drug candidate. researchgate.net

Overview of Spiro-β-Lactams and Related Heterocycles

6-Oxa-1-azaspiro[3.4]octan-2-one belongs to the family of spiro-β-lactams. The β-lactam, a four-membered cyclic amide, is a well-known pharmacophore, most notably found in penicillin and cephalosporin (B10832234) antibiotics. researchgate.net Spiro-β-lactams combine the structural features of a spirocycle and a β-lactam, resulting in a molecule with a highly constrained and stereochemically rich architecture. researchgate.net The synthesis of these complex structures is often challenging, with methods like the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, being a common approach. researchgate.net Spiroheterocycles, including those containing oxygen and nitrogen atoms like this compound, have been found to exhibit a wide range of biological activities. researchgate.net

Structural Classification and Nomenclature of Spiro[3.4]octane Systems

The systematic naming of spiro compounds follows specific IUPAC nomenclature rules. For a spiro[3.4]octane system, the name indicates a spiro compound with a total of eight carbon atoms in the two rings. The numbers in the brackets, [3.4], denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In the case of this compound, the "6-oxa" and "1-aza" prefixes indicate the presence of an oxygen atom at the 6-position and a nitrogen atom at the 1-position of the spiro[3.4]octane framework, respectively. The "-2-one" suffix signifies a carbonyl group at the 2-position, which in this case is part of the β-lactam ring.

Below is a table of the compound discussed in this article:

Compound Name
This compound
Penicillin
Cephalosporin
6-(benzo[d] researchgate.netwiley-vch.dedioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.4]octane
Lapatinib
Gefitinib

Here are the key identifiers for this compound:

IdentifierValue
Molecular FormulaC₆H₉NO₂
SMILESC1COC[C@]12CC(=O)N2
InChI KeyCDUVRCRIPLVQRR-ZCFIWIBFSA-N
InChIInChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B2682887 6-Oxa-1-azaspiro[3.4]octan-2-one CAS No. 1341785-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-7-oxa-1-azaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVRCRIPLVQRR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@]12CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Oxa 1 Azaspiro 3.4 Octan 2 One and Its Analogs

Cycloaddition Reactions in Spirolactam Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, often forming multiple bonds in a single step with high regio- and stereocontrol.

Staudinger Synthesis for β-Lactam Formation

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. nih.govclockss.org This method has been successfully applied to the synthesis of spiro-β-lactams, including 6-oxa-1-azaspiro[3.4]octan-2-one.

In a notable example, 2-benzyl-6-oxa-2-azaspiro[3.4]octan-1-one was synthesized via the cycloaddition of N-methylene-1-phenylmethanamine with tetrahydrofuran-3-carbonyl chloride, yielding the product in 87% yield. uc.pt This reaction can also be performed under flow conditions, offering a safer alternative due to better heat transfer management, albeit with a lower yield. uc.pt

The general applicability of the Staudinger reaction for creating spiro-β-lactams is extensive. For instance, it has been used to synthesize spiro-β-lactams from isomaleimides and various carboxylic acids in the presence of triphosgene, with the reactions proceeding stereoselectively. clockss.org Similarly, the reaction of polyaromatic imines with certain acid chlorides at low temperatures has been shown to produce trans-β-lactams in good yields. nih.gov The synthesis of tetrahydrofuran-derived spiro-β-lactams has also been achieved through a Staudinger-type reaction of 2- or 3-tetrahydrofuroyl chloride with imines. nih.gov

A study by Zaid reported the synthesis of 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one from tetrahydrofuran-3-carboxylic acid and an appropriate imine. jchr.orgiau.ir

Table 1: Examples of Staudinger Synthesis of Spiro-β-Lactams

Reactant 1 Reactant 2 Product Yield (%) Reference
N-methylene-1-phenylmethanamine Tetrahydrofuran-3-carbonyl chloride 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one 87 uc.pt
Isomaleimides Chloroacetic acid Spiro-β-lactams - clockss.org
Polyaromatic imines Acetoxy acid chloride trans-β-Lactams Good nih.gov
Tetrahydrofuroyl chloride Imines Tetrahydrofuran-derived spiro-β-lactams Moderate to Good nih.gov

[3+2] Cycloaddition Strategies for Spiro[3.4]octanes

The [3+2] cycloaddition is another powerful method for constructing five-membered rings, which can be integral to spiro[3.4]octane systems. This strategy has been employed to synthesize analogs of this compound.

For example, the synthesis of 2-oxa-6-azaspiro[3.4]octane, a surrogate for morpholine, has been achieved through a [3+2] cycloaddition reaction. researchgate.netsioc-journal.cn This approach allows for the production of multi-gram quantities in relatively high yields. sioc-journal.cn Research has also focused on the 1,3-dipolar cycloaddition of thiocarbonyl ylides with various alkenes and alkynes to create dihydro- and tetrahydrothiophene (B86538) products, which are versatile intermediates for further functionalization. acs.org

A strain-release-driven spirocyclization between bicyclo[1.1.0]butanes (BCBs) and azomethine imines has been developed to access 6,7-diazaspiro[3.4]octanes. rsc.org While research on azomethine imines has historically focused on other cycloaddition reactions, their use in spirocyclization is a newer development. rsc.org

Table 2: [3+2] Cycloaddition Strategies for Spirocycles

Reactants Product Type Key Features Reference
N-Boc-azetidin-2-one derived alkene, Thiocarbonyl ylid 6-Thia-2-azaspiro[3.4]octane Convergent synthesis of thia-azaspiro[3.4]octanes.
Bicyclo[1.1.0]butanes, Azomethine imines 6,7-Diazaspiro[3.4]octanes Strain-release driven spirocyclization. rsc.org
Thiocarbonyl ylides, Alkenes/Alkynes Dihydro- and tetrahydrothiophenes Versatile intermediates for complex molecules. acs.org

Vinylogous [4+n] Cyclization Modes

A more recent and innovative approach involves the vinylogous [4+n] cyclization. This strategy utilizes the ring-opening of an electron-deficient cyclopropene (B1174273) to generate a functionalized alkenyl ketene intermediate. researchgate.netresearchgate.netresearchgate.net This electrophilic intermediate can then participate in various cyclization reactions.

This methodology has unveiled new cyclization modes, such as [4+1] and formal [4+4] cyclizations, to construct pyrrolidinone and azocine (B12641756) frameworks, respectively. researchgate.netresearchgate.net The use of an alkenyl ketene as a 4-carbon synthon is a significant departure from the more common [2+n] cycloadditions of ketenes. researchgate.netresearchgate.netresearchgate.net

Ring-Opening and Rearrangement Reactions in Spirocyclic Construction

Ring-opening and rearrangement reactions of strained cyclic precursors provide another effective avenue for the synthesis of spirocyclic lactams.

SN1-type Ring-Opening of Cyclopropene Precursors

The SN1-type ring-opening of electron-deficient cyclopropenes offers a unique pathway to spirolactam scaffolds. researchgate.netresearchgate.net In this process, the cyclopropene ring opens to form a zwitterionic intermediate containing a sp²-carbocation, which can then undergo further reactions. researchgate.netresearchgate.net This method has been shown to be a facile entry to a variety of lactam scaffolds. researchgate.netresearchgate.net Lewis acid activation of donor-acceptor cyclopropanes can also initiate an SN1-type ring-opening, leading to a cascade reaction that forms bicyclic systems containing a γ-lactam moiety. uni-regensburg.de

Epoxide Ring-Opening and Subsequent Cyclization Pathways

The ring-opening of epoxides is a well-established and versatile strategy in organic synthesis due to the inherent strain of the three-membered ring. d-nb.infounizin.org This reactivity can be harnessed for the construction of spirocyclic systems.

The intramolecular ring-opening of hydroxy epoxides has been used to obtain various spiro-lactams. researchgate.net The stereochemistry of the epoxide and the reaction temperature can influence the regioselective formation of either four or five-membered spiro derivatives. researchgate.net For example, the acid-catalyzed rearrangement of certain epoxy alcohols shows a preference for the formation of tetrahydrofuran (B95107) rings over larger cyclic ethers. researchgate.net

In the context of this compound analogs, a precursor such as a 1-oxa-6-azaspiro[2.5]octane could undergo nucleophilic attack, leading to the desired piperidin-4-ol structure. Base-catalyzed epoxide opening is typically an SN2 reaction where a nucleophile attacks the less hindered carbon of the epoxide. unizin.org

A scalable synthesis of 1-oxaspiro[3.3]heptane derivatives involves the epoxidation of an exocyclic alkene followed by a Corey-Chaikovsky epoxide expansion. rsc.org Furthermore, the synthesis of 1-oxa-5-azaspiro[2.3]hexanes can be achieved through the epoxide formation on the bridge-head bond of azabicyclo[1.1.0]butyl fragments. rsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one
3-Benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one
Spiro-β-lactams
trans-β-Lactams
Tetrahydrofuran-derived spiro-β-lactams
2-Oxa-6-azaspiro[3.4]octane
Dihydro- and tetrahydrothiophenes
6,7-Diazaspiro[3.4]octanes
Pyrrolidinone
Azocine
γ-Lactam
Tetrahydrofuran
1-Oxa-6-azaspiro[2.5]octane
Piperidin-4-ol
1-Oxa-5-azaspiro[2.3]hexanes
N-methylene-1-phenylmethanamine
Tetrahydrofuran-3-carbonyl chloride
Isomaleimides
Triphosgene
Bicyclo[1.1.0]butanes
Azomethine imines
Cyclopropene
Alkenyl ketene
Hydroxy epoxides
Azabicyclo[1.1.0]butyl
N-Boc-azetidin-2-one
Thiocarbonyl ylid
6-Thia-2-azaspiro[3.4]octane
5-Oxa-6-azaspiro[2.4]heptanes
Nitrones
Nitrile oxides
(2E)-2-[(4-bromophenyl)imino]-1,2-diphenylethanone
Tetrahydrofuran-3-carboxylic acid

Development of One-Pot Multi-component Synthetic Pathways

The efficient construction of complex molecules from simple, readily available starting materials in a single operation is a primary goal of modern synthetic chemistry. One-pot multi-component reactions (MCRs) are powerful tools for achieving this, offering advantages in terms of step-economy, reduced waste, and operational simplicity.

Recent investigations have led to the development of a one-pot, three-component reaction for synthesizing novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, which are structurally related to the this compound core. nih.gov This catalyst-free approach involves the reaction of alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives. nih.gov The reaction proceeds through a cascade mechanism initiated by the generation of a zwitterionic adduct from the isocyanide and acetylenic ester, followed by a 1,3-dipolar cyclization. nih.gov This methodology highlights the potential of MCRs to rapidly assemble diverse and complex spiroheterocyclic scaffolds. nih.gov

Another notable strategy involves the condensation reaction of isatin (B1672199) derivatives, malononitrile (B47326) dimer, and enamine derivatives to produce novel spiro-(1,8)-naphthyridine derivatives in good to excellent yields. researchgate.net While structurally different, this method underscores the utility of MCRs in creating spirocyclic systems with high efficiency, yielding only water as a by-product. researchgate.net Such approaches, which combine multiple bond-forming events in a single pot, represent a key strategy for the streamlined synthesis of libraries of spirocyclic compounds for drug discovery programs.

Table 1: Example of a One-Pot Three-Component Reaction for Spiroheterocycle Synthesis This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Reactant 3 Solvent Temperature (°C) Product Class Yield Reference
Cyclohexyl isocyanide Dimethyl acetylenedicarboxylate (B1228247) (DMAD) 4-Benzylidene-3-methylisoxazol-5(4H)-one Toluene 110 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene Good nih.gov
Isatin derivative Malononitrile dimer Enamine derivative Polyethylene glycol-400 80 Spiro-(1,8)-naphthyridine up to 95% researchgate.net

Stereoselective and Enantioselective Approaches to Spirocyclic Lactams

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For spirocyclic lactams, which possess at least one stereogenic spirocenter, the development of stereoselective and enantioselective synthetic methods is crucial.

A significant breakthrough has been the development of a copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction. rsc.org This method allows for the reaction between ketone-tethered propiolamides and nitrones to produce novel chiral spiro β-lactams with three contiguous stereogenic centers in good yields and with high diastereoselectivity and enantioselectivity. rsc.org A key to the high diastereoselectivity is a retro-aldol/aldol equilibrium process of the spirobilactam products. rsc.org The Kinugasa reaction itself involves the in situ generation of a copper(I) enolate intermediate, which can be trapped by various electrophiles in one-pot cascade reactions to form highly functionalized chiral spiro β-lactams. rsc.org

Similarly, a copper-catalyzed Kinugasa/Michael domino reaction has been employed for the desymmetrization of prochiral cyclohexadienones. jyu.fi This highly chemo-, regio-, diastereo-, and enantioselective process uses a chiral copper catalyst to couple alkyne-tethered cyclohexadienones with nitrones, yielding highly functionalized spirocyclic β-lactams with up to 97% enantiomeric excess (ee) and greater than 20:1 diastereomeric ratio (dr). jyu.fi The resulting products possess four contiguous stereocenters. jyu.fi

Beyond copper catalysis, a binary system using cobalt(II) acetate (B1210297) and a chiral spiro phosphoric acid (SPA) has been successfully applied to the enantioselective synthesis of spiro-γ-lactams. nih.gov This method involves a sequential C-H olefination/asymmetric [4+1] spirocyclization, achieving high levels of enantioselectivity (up to 98% ee). nih.gov This approach is notable for using a cheap and commercially available cobalt precatalyst, avoiding the need for complex and tedious-to-prepare ligands. nih.gov

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for these transformations. A bifunctional NHC bearing a free hydroxyl group has been shown to efficiently catalyze the Staudinger reaction of ketenes with isatin-derived ketimines, affording spirocyclic oxindolo-β-lactams in high yields with excellent diastereo- and enantioselectivities. figshare.com

Table 2: Overview of Stereoselective Syntheses of Spirocyclic Lactams This table is interactive. You can sort and filter the data.

Reaction Type Catalyst System Substrates Product Type Stereoselectivity Reference
Asymmetric Kinugasa/Aldol Cascade Copper(I) / Chiral Ligand Ketone-tethered propiolamides, Nitrones Spiro β-lactams High dr and ee rsc.org
Asymmetric Kinugasa/Michael Domino Copper / Chiral Ligand Alkyne-tethered cyclohexadienones, Nitrones Spirocyclic β-lactams >20:1 dr, up to 97% ee jyu.fi
C-H Olefination / [4+1] Spirocyclization Cobalt(II) / Chiral Spiro Phosphoric Acid Acrylamides, Diazoesters Spiro-γ-lactams up to 98% ee nih.gov
Staudinger Reaction Bifunctional N-Heterocyclic Carbene Ketenes, Isatin-derived ketimines Spirocyclic oxindolo-β-lactams Excellent dr and ee figshare.com

Strategic Derivatization for Functionalized this compound Frameworks

The ability to strategically introduce functional groups onto the this compound core is essential for modulating its physicochemical properties and for its application in areas like drug discovery. Derivatization can be achieved either by modifying the final spirocyclic product or by employing functionalized precursors in the synthetic sequence.

One approach to derivatization is through palladium-catalyzed decarboxylative reactions. This strategy has been used to synthesize functionalized nitrogen heterocycles, including piperidines and pyrrolidines. whiterose.ac.uk By using a trimethylene carbamate (B1207046) that generates a 1,4-dipole reagent in situ, various functional groups can be incorporated into the final heterocyclic product. whiterose.ac.uk This type of methodology could be adapted to create functionalized spirocyclic lactam frameworks.

Furthermore, photocatalysis offers a modern approach to constructing and derivatizing N-heterospirocycles. nih.gov A method for creating β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes has been developed, which generates products with a pendant halomethyl group. nih.gov This reactive handle can be used for further modifications. For example, the resulting alkyl bromide product has been successfully transformed into an aldehyde via Kornblum oxidation and has undergone a photoredox-catalyzed cross-electrophile coupling with 3-bromopyridine. nih.gov

The synthesis of multifunctional spirocycles has also been achieved starting from common cyclic carboxylic acids. researchgate.net This highlights a strategy where the complexity and functionality are built into the starting materials, which are then cyclized to form the desired spiro-azetidinone framework. researchgate.net The synthesis of the related 1-oxo-2-oxa-5-azaspiro[3.4]octane system, found in the natural product oxazolomycin, has been accomplished using L-Proline as a chiral starting material, demonstrating the use of functionalized precursors to access optically active spirocyclic systems. nih.gov Ruthenium tetroxide oxidation of these compounds subsequently afforded the corresponding spiro β-lactone γ-lactams, showcasing a post-synthesis derivatization to introduce further functionality. nih.gov

Rigorous Structural Elucidation and Characterization Methodologies for Spiro 3.4 Octanones

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 6-Oxa-1-azaspiro[3.4]octan-2-one. Each technique offers unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the conformational preferences of this compound. Both ¹H and ¹³C NMR are employed to elucidate the structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationships. For instance, the diastereotopic methylene (B1212753) protons of the oxetane (B1205548) ring in similar spirocyclic systems can be assigned based on Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons. wiley-vch.de The analysis of these spectra for this compound would reveal distinct signals for the protons on the azetidinone and tetrahydrofuran (B95107) rings. The conformation of the six-membered piperidine (B6355638) ring in related spiro-iminosugars has been successfully evaluated using ¹H NMR spectroscopy. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the carbonyl carbon, the spiro carbon, and the carbons adjacent to the oxygen and nitrogen atoms are particularly diagnostic for confirming the spirocyclic lactam structure. researchgate.net For example, in related ketenes, the central carbon of the ketene (B1206846) group shows a characteristic absorption at high-field in ¹³C NMR spectra. thieme-connect.de

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H Varies Multiplets, Singlets Protons on azetidinone and tetrahydrofuran rings
¹³C ~170-180 Singlet Carbonyl carbon (C=O)
¹³C ~70-80 Singlet Spiro carbon
¹³C ~60-70 Triplet Carbons adjacent to oxygen
¹³C ~40-50 Triplet Carbons adjacent to nitrogen

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The most prominent and easily identifiable peak in the IR spectrum of this compound would be the strong absorption band of the β-lactam carbonyl group (C=O). This typically appears in the range of 1730-1760 cm⁻¹. The exact position can be influenced by ring strain. The presence of a C-N bond in the lactam and a C-O-C ether linkage in the tetrahydrofuran ring would also give rise to characteristic stretching vibrations. libretexts.org Specifically, a C-O stretch is expected between 1260-1050 cm⁻¹, and an N-H stretch (if unsubstituted) would appear around 3300-3500 cm⁻¹. libretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
β-Lactam C=O stretch 1730 - 1760
Amide N-H stretch (if present) 3300 - 3500
Ether C-O-C stretch 1050 - 1260
Alkane C-H stretch 2850 - 3000

Source: General IR spectroscopy data tables. libretexts.orglibretexts.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₉NO₂. uni.lu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in the mass spectrum results from the cleavage of the molecule into smaller, charged fragments. The analysis of these fragments can help to piece together the structure of the parent molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the spirocyclic rings. libretexts.org The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Monoisotopic Mass 127.06333 Da
Predicted [M+H]⁺ (m/z) 128.07061
Predicted [M+Na]⁺ (m/z) 150.05255

Source: PubChem uni.lu

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Architecture

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of all atoms in the crystal lattice.

For a chiral molecule like this compound, which has a stereocenter at the spiro carbon, X-ray crystallography can determine the absolute configuration (R or S). nih.gov This is crucial for understanding its biological activity, as different enantiomers can have vastly different pharmacological effects. The technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. The structure of related spirocyclic compounds has been confirmed using this method. nih.govlookchem.com

Advanced Chiroptical Spectroscopy for Enantiomeric Purity and Configuration Assessment

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for assessing the enantiomeric purity and confirming the absolute configuration of chiral molecules like this compound.

These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample. The resulting spectrum is unique to a specific enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. While X-ray crystallography provides the absolute configuration of a single crystal, chiroptical methods can confirm the bulk sample's enantiomeric purity. Computational methods can be used in conjunction with experimental data to predict the chiroptical properties of a given enantiomer, further aiding in the assignment of the absolute configuration. researchgate.net

Computational and Theoretical Investigations of 6 Oxa 1 Azaspiro 3.4 Octan 2 One

Conformational Landscape Analysis and Strain Energy Calculations

The spirocyclic nature of 6-Oxa-1-azaspiro[3.4]octan-2-one, which features a fusion of a five-membered and a four-membered ring, suggests the presence of significant ring strain. A thorough conformational analysis and calculation of strain energy would be vital for understanding its stability and preferred three-dimensional structure. However, no such studies have been found.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics simulations, which provide insights into the conformational changes and interactions of a molecule over time, have not been reported for this compound. These simulations would be particularly valuable for understanding its behavior in different solvent environments or its interaction with biological macromolecules.

Elucidation of Reaction Mechanisms via Computational Modeling

While the synthesis of related spiro-β-lactams has been described, including the Staudinger synthesis, computational modeling to elucidate the specific reaction mechanisms for the formation or subsequent reactions of this compound is not available. researchgate.net Such modeling would provide a deeper, atomistic understanding of the transition states and energy barriers involved.

In Silico Ligand-Target Interaction Modeling for Mechanistic Insights

The potential of spirocyclic compounds in drug discovery often stems from their rigid, three-dimensional structures which can lead to specific interactions with biological targets. researchgate.net Techniques like induced-fit docking and MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) are powerful tools for predicting and analyzing these interactions. nih.gov For instance, such methods have been used to understand how modifications to a diazaspirooctane scaffold can shift its antibacterial activity profile by altering its binding to different biological targets. nih.gov However, no in silico ligand-target interaction studies have been published for this compound, limiting the understanding of its potential biological mechanisms of action.

Chemical Reactivity and Transformation Pathways of 6 Oxa 1 Azaspiro 3.4 Octan 2 One Derivatives

Nucleophilic and Electrophilic Reactivity Profiles of the Spirocyclic System

The reactivity of 6-oxa-1-azaspiro[3.4]octan-2-one derivatives is dominated by the electrophilic nature of the β-lactam carbonyl carbon and the susceptibility of the strained four-membered ring to nucleophilic attack.

Electrophilic Character: The carbonyl group of the β-lactam is a key electrophilic site. Its reactivity is fundamental to the Staudinger [2+2] cycloaddition, a primary method for constructing the spiro-β-lactam core. In this reaction, a ketene (B1206846), often generated in situ from a carboxylic acid derivative, reacts with an imine. For the synthesis of the title compound, a ketene derived from tetrahydrofuran-3-carboxylic acid serves as the precursor. iau.irresearchgate.net The reaction between the ketene and an appropriate imine, often activated by reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (B128534) (Et₃N), yields the spiro-β-lactam. researchgate.net

A specific example is the synthesis of 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6–oxa-2-azaspiro[3.4]octan-1-one, which utilizes tetrahydrofuran-3-carboxylic acid as the ketene precursor in a reaction with (E)-2-((4-bromophenyl)imino)-1,2-diphenylethan-1-one. iau.irresearchgate.netresearchgate.net This highlights the crucial electrophilic role of the imine's C=N bond and the nucleophilic character of the ketene in forming the spirocyclic system.

Nucleophilic Attack and Ring Opening: The significant strain of the β-lactam ring makes it a prime target for nucleophiles, leading to ring-opening reactions. This reactivity is the basis for the biological activity of penicillin and other β-lactam antibiotics and is a key chemical characteristic of all 2-azetidinones, including spirocyclic derivatives. ugent.be The amide bond can be cleaved by various nucleophiles, such as hydroxides or amines, leading to the formation of β-amino acid derivatives. This reactivity can also be harnessed for synthetic transformations, where the β-lactam serves as a constrained precursor to more complex acyclic or different heterocyclic structures. ugent.beresearchgate.net

Table 1: Key Reactivity Profiles

Reaction TypeReactive CenterDescriptionKey Reagents/ConditionsReference
Staudinger [2+2] CycloadditionImine (Electrophile), Ketene (Nucleophile)Formation of the β-lactam ring via cycloaddition.Tetrahydrofuran-3-carboxylic acid (ketene precursor), Imines, Et₃N, POCl₃ iau.irresearchgate.netuc.pt
Nucleophilic Ring Openingβ-Lactam Carbonyl Carbon (Electrophile)Cleavage of the strained four-membered ring by nucleophiles.Hydroxides, Amines, Alcohols ugent.beresearchgate.net

Investigations into Ring Transformations and Expansions

The inherent strain in the this compound system makes it a substrate for various ring transformation and expansion reactions, providing pathways to other valuable heterocyclic scaffolds.

Ring Expansion: Photochemical methods have been explored for the ring expansion of related spirocyclic systems. For instance, the photochemical ring expansion of a spirocyclic oxetane (B1205548) has been shown to produce 6-oxa-2-azaspiro[3.4]octane building blocks in high yield. nih.gov Although this specific reaction starts from an oxetane and yields a saturated spirocycle rather than a lactam, it demonstrates the feasibility of expanding one of the rings in the spiro system to access new structures. Such transformations are often driven by the release of ring strain and can proceed through ylide intermediates. nih.gov

Ring Transformation and Fragmentation: Spiro-β-lactams are known to participate in a variety of ring-fragmentation or ring-expansion reactions that lead to highly valuable ring-opened products and other heterocycles. ugent.be For example, spiro-β-lactams fused to a thiazolidine (B150603) ring can undergo selective transformations: opening of the thiazolidine ring can produce a functionalized monocyclic β-lactam, while hydrolysis of the β-lactam ring can yield a substituted thiazolidine. researchgate.net By analogy, derivatives of this compound could potentially undergo selective opening of either the lactam or the tetrahydrofuran (B95107) ring, depending on the reaction conditions and the substitution pattern, thus serving as versatile synthetic intermediates.

Strategies for Selective Functionalization at Spiro and Non-Spiro Centers

The ability to selectively introduce functional groups at various positions on the this compound scaffold is crucial for modulating its properties. Strategies have been developed to target the β-lactam ring, the tetrahydrofuran ring, and substituents attached to the core structure.

Functionalization of the β-Lactam Ring: The C3 position of the β-lactam ring, adjacent to the spiro center, is a common target for functionalization. This can be achieved during the synthesis, for example, by using substituted ketenes in the Staudinger reaction.

Functionalization of the Tetrahydrofuran Ring (Non-Spiro Center): Directing group-assisted C-H functionalization offers a powerful strategy for modifying the tetrahydrofuran portion of the molecule. Cobalt-catalyzed site-selective C(sp³)–H functionalization has been successfully applied to aliphatic amides to generate spirocyclic β-lactams. uc.ptresearchgate.net This method typically employs a bidentate directing group, such as an 8-quinolinyl group, attached to the amide substrate. The catalyst selectively activates a specific C-H bond, enabling the formation of the spiro-β-lactam ring. researchgate.netrsc.org This strategy could be adapted to functionalize the C-H bonds of the tetrahydrofuran ring in a pre-formed spirocycle or its precursors.

Functionalization of Substituents: Substituents attached to the spirocyclic core can also be modified. For instance, a bromine atom on an N-aryl substituent of a spiro-β-lactam can be replaced using a Stille cross-coupling reaction, allowing for the introduction of new groups. rsc.orgnih.gov This demonstrates the potential for late-stage diversification of these complex molecules.

Table 2: Selected Functionalization Strategies

Target PositionStrategyCatalyst/ReagentDescriptionReference
Tetrahydrofuran Ring (C-H bonds)Directed C(sp³)–H FunctionalizationCobalt Catalyst + Directing GroupSite-selective introduction of functionality at unactivated C-H bonds. uc.ptresearchgate.net
N-Aryl SubstituentStille Cross-CouplingPalladium CatalystSubstitution of a halogen on a side chain to introduce new aryl or vinyl groups. rsc.orgnih.gov

Exploration of Catalytic Reactions Involving Spiro[3.4]octanones

Catalysis plays a pivotal role in the synthesis and transformation of spiro[3.4]octanones, enabling efficient and selective reactions that would be difficult to achieve otherwise. Transition metals like rhodium, cobalt, and palladium are frequently employed.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in assembling spiro-β-lactams. rsc.orgnih.govrsc.org One notable method involves the Rh₂(Piv)₄-catalyzed reaction of diazo compounds with azirines or isoxazoles. uc.pt This process proceeds through the formation of a rhodium carbenoid, which then generates a ketene via a Wolff rearrangement. This ketene subsequently undergoes a Staudinger cycloaddition with an in situ-formed imine equivalent to yield the spiro-β-lactam. uc.ptrsc.org Rhodium-catalyzed cyclopropanation of diazopenicillanates has also been used to create spirocyclopropyl β-lactams, demonstrating the utility of rhodium carbenoid chemistry in elaborating β-lactam scaffolds. nih.gov

Cobalt-Catalyzed Reactions: Cobalt catalysis is prominent in the site-selective functionalization of C(sp³)–H bonds for the construction of spiro-β-lactams, as discussed in the previous section. uc.ptresearchgate.net The mechanism is proposed to involve the in situ generation of a Co(III) active species, which undergoes cyclometalation, followed by oxidation to a Co(IV) complex and subsequent reductive elimination to form the C-N bond of the lactam. rsc.org Additionally, cooperative catalytic systems, such as Co(II) combined with a chiral phosphoric acid, have been developed for the synthesis of chiral spirolactams. snnu.edu.cnacs.org

Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in multicomponent reactions to construct spiro-β-lactams. For example, a reaction between an ortho-iodo-substituted aryl imine, a second imine, and carbon monoxide proceeds via two palladium-catalyzed carbonylation steps to generate a ketene intermediate, which then undergoes a Staudinger reaction to afford the final spirocyclic product. uc.pt

Table 3: Catalytic Systems in Spiro[3.4]octanone Chemistry

Catalyst TypeReactionKey FeaturesReference
Rhodium (e.g., Rh₂(OAc)₄, Rh₂(Piv)₄)Spiro-β-lactam synthesis from diazo compoundsInvolves rhodium carbenoid and ketene intermediates. High stereoselectivity. uc.ptrsc.orgrsc.org
Cobalt (e.g., Co(OAc)₂)Directed C(sp³)–H lactamizationEnables functionalization of unactivated C-H bonds to form the spiro ring. researchgate.netrsc.org
PalladiumMulticomponent carbonylation/cycloadditionTandem reaction sequence to build complex spiro-β-lactams. uc.pt

Chemical Biology Research: Mechanistic Studies of Biological Interactions in Vitro Focus

Role of Spiro-β-Lactam Scaffolds in Molecular Recognition

Spiro-β-lactam scaffolds, such as that found in 6-oxa-1-azaspiro[3.4]octan-2-one, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and inherent rigidity. uc.pt This structural feature is crucial for molecular recognition, as it reduces the conformational entropy penalty when a molecule binds to its biological target. uc.pt The fixed spatial arrangement of functional groups on the spirocyclic framework allows for precise interactions with the binding sites of proteins, such as enzymes and receptors. uc.ptresearchgate.net This pre-organization of the molecule can lead to higher binding affinity and selectivity compared to more flexible structures. uc.pt The β-lactam ring itself is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes, leading to irreversible inhibition. nih.gov The spirocyclic nature of these compounds provides a rigid scaffold that can be decorated with various substituents to optimize interactions with specific biological targets. researchgate.netresearchgate.net

Modulation of Enzyme Activities and Receptor Binding Profiles

The unique structural features of spiro-β-lactams, including the this compound core, enable them to modulate the activity of various enzymes and the binding profiles of receptors.

Mechanistic Studies of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of 6-oxa-1-azaspiro[3.4]octane have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like AKT and MAPK, leading to cell proliferation and survival. nih.gov Mutations in EGFR can lead to its hyperactivation and are implicated in non-small cell lung cancer (NSCLC). nih.govjnjmedicalconnect.comnih.gov

First and second-generation EGFR inhibitors bind reversibly or irreversibly to the ATP-binding site of the kinase domain. nih.govjnjmedicalconnect.com However, resistance often develops, commonly through the T790M "gatekeeper" mutation. jnjmedicalconnect.com Research has shown that specific substitutions on the 4-anilinoquinazoline (B1210976) and 4-anilinopyrido[3,4-d]pyrimidine scaffolds, including the incorporation of a 2-oxa-6-azaspiro[3.4]octane moiety, can lead to potent and irreversible inhibition of EGFR. researchgate.net For instance, a compound featuring the 2-oxa-6-azaspiro[3.4]octane substituent demonstrated high EGFR inhibitory activity, comparable to the established drug gefitinib, along with improved water solubility. researchgate.net The mechanism of inhibition involves the formation of a covalent bond with a cysteine residue (Cys797) at the edge of the ATP-binding cleft, a characteristic of irreversible inhibitors that can overcome resistance mutations. nih.gov

Interactive Data Table: EGFR Inhibition by a 6-Oxa-1-azaspiro[3.4]octane Derivative

CompoundTargetIC50 (nm)MechanismReference
Compound with 2-oxa-6-azaspiro[3.4]octane substituentEGFRSimilar to GefitinibIrreversible researchgate.net

Analysis of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Agonism and Allosteric Modulation

Derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane have been identified as agonists for the M4 muscarinic acetylcholine receptor (mAChR). google.comgoogle.com The M4 receptor, a G-protein coupled receptor, is involved in modulating neurotransmission and is a therapeutic target for conditions like psychosis and cognitive dysfunction. google.com Agonists of the M1 and M4 mAChR subtypes are of particular interest for treating Alzheimer's disease. nih.govnih.gov

The spirocyclic scaffold plays a key role in the interaction with the receptor. For instance, 5-oxa-2-azaspiro[3.4]octane derivatives have been specifically designed as M4 agonists. google.com While detailed mechanistic studies on this compound itself in this context are limited in the provided results, the broader class of azaspiro[3.4]octane derivatives demonstrates the potential for these scaffolds to act as orthosteric or allosteric modulators of mAChRs.

Investigations into Other Biological Targets (e.g., nitroreductases, azoreductases) and Their Interaction Mechanisms

Derivatives of diazaspiro[3.4]octane, structurally related to this compound, have been studied for their interaction with bacterial enzymes like nitroreductases and azoreductases. nih.govmdpi.com These enzymes are often involved in the activation of prodrugs or can be targets for antimicrobial agents. nih.gov For example, a nitrofuran-tagged diazaspirooctane was initially identified as a potent inhibitor of a deazaflavin-dependent nitroreductase in Mycobacterium tuberculosis. nih.govmdpi.com However, modifications to the periphery of the molecule led to a shift in its activity profile, with increased potency against Staphylococcus aureus. nih.govmdpi.com This change in activity was attributed to a shift in the likely biological target from nitroreductase to azoreductases, as suggested by induced-fit docking and MM-GBSA calculations. nih.govmdpi.com This highlights how subtle structural changes on the spirocyclic core can significantly alter the interaction mechanism and target preference.

In Vitro Structure-Activity Relationship (SAR) Studies for Target Engagement

In vitro Structure-Activity Relationship (SAR) studies are crucial for optimizing the interaction of spiro-β-lactam derivatives with their biological targets. For instance, in the development of inhibitors for Pks13, a thioesterase from Mycobacterium tuberculosis, various modifications to a benzofuran (B130515) lead compound were explored. nih.gov Replacing a piperidine (B6355638) ring with a 2-oxa-6-azaspiro[3.4]octane group resulted in a potent inhibitor with good microsomal stability and reduced off-target activity. nih.govacs.org X-ray crystallography revealed that the oxygen atom of the spirocycle was positioned in a region of favorable polar interactions within the enzyme's active site. nih.gov

Similarly, in the optimization of SARS-CoV-2 3CL protease inhibitors, a series of spiroazetidine derivatives, including one possessing a 6-oxa-2-azaspiro[3.4]octane moiety, were synthesized. acs.org This particular compound showed a balanced profile of inhibitory activity and metabolic stability. acs.org These examples demonstrate how systematic modifications of the spirocyclic scaffold and its substituents can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Interactive Data Table: SAR of Spirocyclic Compounds

Compound/ScaffoldTargetKey Structural ModificationEffect on ActivityReference
Benzofuran derivativePks13 (M. tuberculosis)Replacement of piperidine with 2-oxa-6-azaspiro[3.4]octanePotent inhibition, good stability nih.govacs.org
Pyrimidine-dione derivativeSARS-CoV-2 3CL ProteaseIncorporation of 6-oxa-2-azaspiro[3.4]octaneBalanced inhibitory activity and metabolic stability acs.org
3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520)M. tuberculosisAddition of 6-oxa-2-azaspiro[3.4]octaneInactive against M. tuberculosis nih.gov

Mechanistic Studies of Antimicrobial Activity at the Molecular Level

The antimicrobial activity of compounds containing the spiro-β-lactam scaffold is being investigated against a range of pathogens.

Mycobacterium tuberculosis : As mentioned earlier, derivatives of 2-oxa-6-azaspiro[3.4]octane have shown potent activity against M. tuberculosis by inhibiting the thioesterase activity of Pks13. nih.gov However, not all modifications are successful; in a different study, a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative incorporating a 6-oxa-2-azaspiro[3.4]octane moiety was found to be inactive against M. tuberculosis. nih.gov

Staphylococcus aureus : The antimicrobial mechanism of some compounds against S. aureus involves the disruption of the bacterial cell membrane and wall, leading to the leakage of cellular contents. mdpi.com Additionally, inhibition of essential enzymes like DNA topoisomerase I and II, as well as enzymes in the respiratory metabolic pathway, can contribute to the antibacterial effect. mdpi.com While direct studies on this compound are not detailed, the shift in activity of a diazaspirooctane derivative towards S. aureus suggests that spirocyclic scaffolds can be tailored to target this pathogen, potentially through the inhibition of azoreductases. nih.govmdpi.com

Escherichia coli : The resistance of human skin to E. coli has been linked to the secretion of the S100 protein psoriasin by keratinocytes. nih.gov Psoriasin's antimicrobial activity is thought to involve the sequestration of zinc, an essential nutrient for the bacteria. nih.gov While not directly related to this compound, this highlights a potential mechanism of action for novel anti-E. coli agents. The general mechanisms of resistance in Gram-negative bacteria like E. coli often involve the production of β-lactamases that can hydrolyze the β-lactam ring of antibiotics. nih.gov

Klebsiella pneumoniae : Resistance in K. pneumoniae to β-lactam antibiotics is primarily due to the production of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and OXA-type enzymes. nih.govmdpi.complos.org These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.gov Another resistance mechanism involves alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. mdpi.com The development of new β-lactam-based compounds, potentially including novel spiro-β-lactams, that can evade or inhibit these resistance mechanisms is a key area of research.

Strategic Applications of 6 Oxa 1 Azaspiro 3.4 Octan 2 One As a Versatile Synthetic Building Block

Design and Synthesis of Complex Heterocyclic Systems

The unique structural framework of 6-Oxa-1-azaspiro[3.4]octan-2-one , which incorporates both a strained β-lactam ring and a tetrahydrofuran (B95107) moiety, makes it an attractive starting point for the synthesis of more complex heterocyclic systems. The inherent ring strain of the four-membered β-lactam ring provides a thermodynamic driving force for a variety of ring-opening and ring-expansion reactions, allowing for its elaboration into larger and more diverse heterocyclic structures. healthinformaticsjournal.com

The synthesis of spiro-β-lactams, such as This compound , can be achieved through established synthetic methodologies, most notably the Staudinger ketene-imine cycloaddition. healthinformaticsjournal.comresearchgate.netwikipedia.org This powerful reaction involves the [2+2] cycloaddition of a ketene (B1206846), derived from a suitable carboxylic acid precursor, with an imine. In the context of synthesizing This compound , a key precursor would be a derivative of tetrahydrofuran-3-carboxylic acid, which would generate the required ketene to react with an appropriate imine. nih.gov The versatility of the Staudinger reaction allows for the introduction of a wide range of substituents on the nitrogen atom of the β-lactam ring, providing a handle for further functionalization and diversification. nih.govacs.org

Once formed, the This compound core can be strategically manipulated. For instance, the carbonyl group of the β-lactam can undergo nucleophilic attack, leading to ring-opened products that serve as precursors for other heterocycles. Furthermore, the tetrahydrofuran ring can be functionalized to introduce additional points of diversity. This dual reactivity enables the generation of a library of complex molecules from a single, readily accessible spirocyclic scaffold.

Construction of Novel Multifunctional Modules for Chemical Probe Development

Chemical probes are essential tools for elucidating biological pathways and validating novel drug targets. The development of effective probes requires a molecular scaffold that allows for the precise installation of reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement, without compromising binding affinity. The rigid nature of the This compound scaffold provides a stable platform for the spatial orientation of these functionalities. ontosight.ai

The nitrogen atom of the β-lactam ring and potential functionalization on the tetrahydrofuran ring offer orthogonal handles for the attachment of different molecular components. For example, a linker and a reporter group could be attached to the nitrogen atom, while a pharmacophoric element responsible for target binding could be elaborated from the tetrahydrofuran portion. This modular approach facilitates the rapid synthesis and optimization of chemical probes. The inherent 3D structure of the spirocycle can also be exploited to minimize steric hindrance between the different functional modules of the probe, ensuring that each component can perform its intended function effectively.

Exploration as Privileged Structures within Chemical Libraries

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. acs.orgeurekaselect.comresearchgate.net These scaffolds often possess favorable physicochemical properties and a 3D architecture that is complementary to the binding sites of various proteins. Spirocyclic systems, in general, are increasingly recognized as privileged scaffolds due to their ability to explore chemical space beyond the "flatland" of traditional aromatic compounds. tandfonline.comnih.govnih.gov

The This compound core, with its defined stereochemistry and rigid conformation, is an excellent candidate for inclusion in chemical libraries designed for high-throughput screening. Its incorporation into a library of diverse compounds can significantly increase the structural and spatial diversity of the collection, enhancing the probability of identifying novel hits against a wide range of biological targets. The presence of both hydrogen bond donors and acceptors, along with the potential for further functionalization, makes this scaffold particularly attractive for interacting with various protein active sites. The inclusion of such spirocyclic scaffolds in screening libraries is a key strategy for discovering first-in-class medicines. nih.gov

Development of Spirocyclic Scaffolds as Structural Surrogates for Established Pharmacophores

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netchem-space.comfiveable.me The rigid, three-dimensional nature of spirocyclic scaffolds makes them ideal candidates for use as structural surrogates for more flexible or planar pharmacophores that are commonly found in drug molecules, such as piperazine (B1678402) and morpholine. researchgate.net

Below is a table comparing the general properties of common pharmacophores with their potential spirocyclic surrogates, illustrating the potential advantages of incorporating scaffolds like This compound .

PropertyStandard Pharmacophore (e.g., Piperazine, Morpholine)Spirocyclic Surrogate (e.g., Azaspiro[3.4]octane derivatives)
Conformational Flexibility HighLow (Rigid)
Three-Dimensionality (Fsp3) ModerateHigh
Lipophilicity (logP) Generally lowerCan be modulated; often higher
Solubility Generally higherCan be modulated
Metabolic Stability Can be susceptible to metabolismOften improved due to steric shielding
Intellectual Property Crowded spaceNovel chemical space

This table presents generalized trends and the specific properties can vary significantly based on the full molecular structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Oxa-1-azaspiro[3.4]octan-2-one, and how can their efficiency be compared?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving ketones and amines. For example, 2-Oxa-spiro[3.4]octane-1,3-dione can react with benzothiazol-2-yl-imine derivatives under reflux in aprotic solvents (e.g., DMF) to form spiro scaffolds . Efficiency is evaluated by yield optimization (e.g., 60–85% under varying temperatures) and purity analysis (HPLC or LC-MS). Comparative studies should focus on reaction time, catalyst loading (e.g., acid vs. base), and scalability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic connectivity. For instance, quaternary carbons in the spiro center appear as distinct signals (e.g., δ 70–80 ppm in 13C^{13}C-NMR) .
  • IR : Validate lactam carbonyl stretches (1650–1750 cm1^{-1}) and ether C-O bonds (1050–1150 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or ring conformations .

Q. How should researchers conduct a literature review to identify gaps in spirocyclic compound synthesis?

  • Methodological Answer :

  • Use databases like SciFinder or Reaxys with keywords "spiro[3.4]octane" and "oxa-azaspiro". Prioritize recent articles (post-2020) to avoid redundant methods.
  • Analyze trends: For example, microreactor-based synthesis (e.g., continuous-flow systems) improves safety and yield but lacks data on scalability for 6-Oxa-1-azaspiro derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (50–120°C), solvent polarity (THF vs. DCM), and catalyst (e.g., p-TsOH vs. Lewis acids). Monitor by TLC/GC-MS.
  • Microreactor systems : Reduce exothermic risks and improve mixing, achieving >90% conversion in 10 minutes vs. 6 hours in batch reactors .
  • Side product analysis : Isolate by column chromatography and characterize using HRMS to identify dimerization or over-oxidation products .

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic compounds?

  • Methodological Answer :

  • Cross-validation : Compare NMR shifts with computed values (DFT calculations). For example, discrepancies in 1H^1H-NMR coupling constants may indicate conformational flexibility .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) causing signal broadening.
  • Collaborative analysis : Consult crystallography experts to resolve ambiguous NOE correlations .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., lactam carbonyl vs. ether oxygen).
  • MD simulations : Model solvent effects on transition states. For instance, polar solvents stabilize zwitterionic intermediates in ring-opening reactions .
  • Validate experimentally : Compare predicted activation energies with kinetic studies (e.g., Arrhenius plots) .

Q. What safety protocols are essential for handling reactive intermediates in spirocyclic compound synthesis?

  • Methodological Answer :

  • Risk assessment : Identify hazards (e.g., aziridine intermediates are mutagenic). Use fume hoods and closed systems for volatile reagents.
  • Inert atmosphere : Conduct reactions under N2_2 to prevent oxidation of sensitive intermediates (e.g., enamines) .
  • Emergency procedures : Neutralize spills with 10% acetic acid for basic reagents or sodium bicarbonate for acids .

Q. How can isotopic labeling elucidate the mechanism of spirocycle formation?

  • Methodological Answer :

  • 18O^{18}O-labeling : Track oxygen incorporation in lactam rings using GC-MS.
  • Kinetic isotope effects (KIE) : Compare reaction rates with 15N^{15}N-labeled amines to identify rate-determining steps (e.g., nucleophilic attack vs. ring closure) .

Data Presentation Guidelines

  • Reproducibility : Document exact molar ratios, solvent grades, and equipment (e.g., "refluxed at 80°C in anhydrous THF using a Schlenk line") .
  • Supporting Information : Provide raw NMR/FTR spectra, crystallographic data (CIF files), and computational input files .
  • Conflict resolution : Address contradictory data by citing analogous systems (e.g., "similar spiro compounds show ring strain effects in 13C^{13}C-NMR") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.